molecular formula C10H10N4OS2 B1407134 [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea CAS No. 1971133-39-7

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea

Cat. No. B1407134
CAS RN: 1971133-39-7
M. Wt: 266.3 g/mol
InChI Key: TWTQUZFBNJGIMD-AWNIVKPZSA-N
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Description

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea, also known as Thiourea, is an organosulfur compound that has been used for a variety of scientific applications due to its unique properties. It is a colorless crystalline solid with a melting point of 121 °C and a boiling point of 230 °C. Thiourea has a wide range of applications in scientific research, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, they have been proven to be effective drugs in present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to exposure to the environment .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These materials are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to have antitumor and cytotoxic activity . They have been synthesized and tested for their cytotoxicity activity on various human tumor cell lines .

Anti-Inflammatory Agent

Thiophene nucleus containing compounds show various activities like for example 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) act as an anti-inflammatory agent .

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (2) work as serotonin antagonists and is used in the treatment of Alzheimer’s .

properties

IUPAC Name

[(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQUZFBNJGIMD-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CN=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
Reactant of Route 5
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
Reactant of Route 6
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea

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